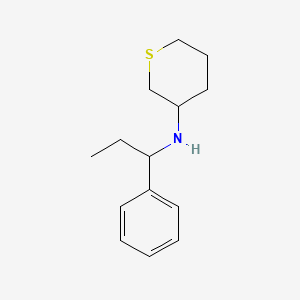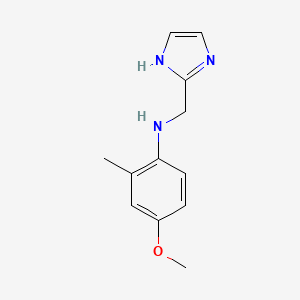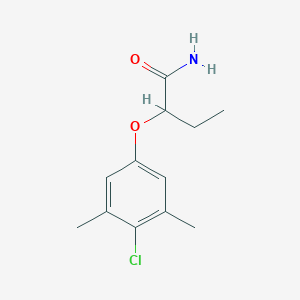
2-(4-Aminopiperidin-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminopiperidin-1-yl)butanamide, also known as APB, is a synthetic compound that has been widely used in scientific research. APB is a potent and selective agonist of the dopamine D2 receptor, which plays a critical role in regulating neurotransmitter release in the brain.
作用机制
2-(4-Aminopiperidin-1-yl)butanamide acts as a selective agonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is primarily located in the brain. When 2-(4-Aminopiperidin-1-yl)butanamide binds to the D2 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine. This activation of the D2 receptor has been shown to have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Aminopiperidin-1-yl)butanamide are primarily mediated through its activation of the dopamine D2 receptor. 2-(4-Aminopiperidin-1-yl)butanamide has been shown to enhance dopamine release in the brain, which can lead to increased motivation, reward processing, and motor activity. 2-(4-Aminopiperidin-1-yl)butanamide has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
实验室实验的优点和局限性
One advantage of using 2-(4-Aminopiperidin-1-yl)butanamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine specifically, without interference from other neurotransmitter systems. However, one limitation of using 2-(4-Aminopiperidin-1-yl)butanamide is that it is a synthetic compound that may not fully replicate the effects of endogenous dopamine in the brain.
未来方向
There are many future directions for research on 2-(4-Aminopiperidin-1-yl)butanamide and its effects on the dopamine D2 receptor. One area of interest is the role of the D2 receptor in addiction and reward processing. Another area of interest is the potential therapeutic applications of 2-(4-Aminopiperidin-1-yl)butanamide for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Aminopiperidin-1-yl)butanamide and its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 2-(4-Aminopiperidin-1-yl)butanamide is a synthetic compound that has been widely used in scientific research to study the dopamine D2 receptor and its role in regulating neurotransmitter release. 2-(4-Aminopiperidin-1-yl)butanamide has many potential applications in the study of addiction, reward processing, and neurological disorders. While there are advantages and limitations to using 2-(4-Aminopiperidin-1-yl)butanamide in lab experiments, further research is needed to fully understand its effects on the brain and its potential therapeutic applications.
合成方法
2-(4-Aminopiperidin-1-yl)butanamide can be synthesized through a multistep process involving the reaction of 4-aminopiperidine with butanoyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-(4-Aminopiperidin-1-yl)butanamide. This synthetic method has been well-established in the literature and has been used to produce 2-(4-Aminopiperidin-1-yl)butanamide in large quantities for research purposes.
科学研究应用
2-(4-Aminopiperidin-1-yl)butanamide has been widely used in scientific research to study the dopamine D2 receptor and its role in regulating neurotransmitter release. 2-(4-Aminopiperidin-1-yl)butanamide has been shown to enhance dopamine release in the brain, which has important implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 2-(4-Aminopiperidin-1-yl)butanamide has also been used to study the effects of dopamine on reward processing and addiction.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-8(9(11)13)12-5-3-7(10)4-6-12/h7-8H,2-6,10H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEVRJSAXBBELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B7568416.png)



![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)



![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)
![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)